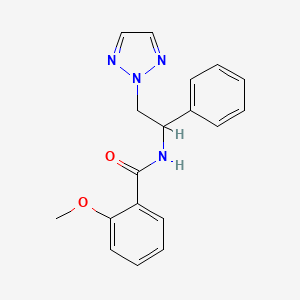![molecular formula C20H23N7O3S B2821078 1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone CAS No. 1021055-48-0](/img/structure/B2821078.png)
1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several structural components common in medicinal chemistry, including a triazole ring and a piperazine ring . Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, triazole derivatives are often synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other similar compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Triazole compounds, for example, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Triazole compounds are known to undergo a variety of reactions due to their versatile biological activities .Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has been demonstrated, indicating significant antimicrobial and antifungal activities against a variety of organisms, including Gram-negative bacteria (E. coli, P. aeruginosa), Gram-positive bacteria (S. aureus), and yeast-like fungus (C. albicans). This research showcases the potential of these compounds in the development of new antimicrobial agents (Hassan, 2013).
Another study focused on sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, highlighting their synthesis and in vitro antimicrobial, antifungal, and antimalarial activities. This underscores the compound's versatility and potential in addressing various infectious diseases (Bhatt, Kant, & Singh, 2016).
Antitumor and Anti-inflammatory Properties
The development of nitrogen/sulfur heterocycles linking indole, 1,2,4-triazole, pyridazine, and quinoxaline hybrids points to a novel class of compounds with potential applications in research and therapeutic development due to their high yield and characterization by NMR and mass spectral analysis (Boraei, Sarhan, Yousuf, & Barakat, 2020).
A study on novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines revealed their synthesis and evaluated their antimicrobial and anti-inflammatory activities, showcasing significant antibacterial, antifungal, and anti-inflammatory effects, which emphasizes their potential as therapeutic agents (El-Reedy & Soliman, 2020).
Antidiabetic Drug Development
- The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism and insulinotropic activities indicate a promising approach to diabetes management, highlighting the compound's significant antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[5-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-14-21-22-19-5-6-20(23-27(14)19)24-9-11-25(12-10-24)31(29,30)17-3-4-18-16(13-17)7-8-26(18)15(2)28/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBCEMQEESLGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)N(CC5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

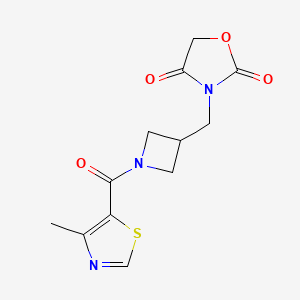
![(E)-methyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2820996.png)
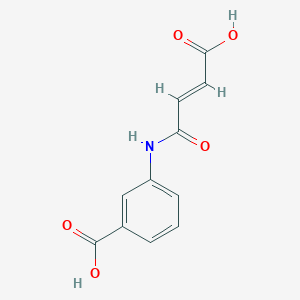

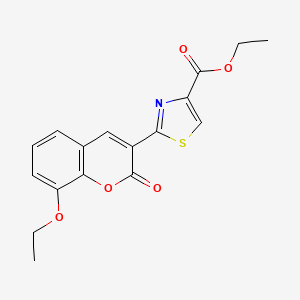
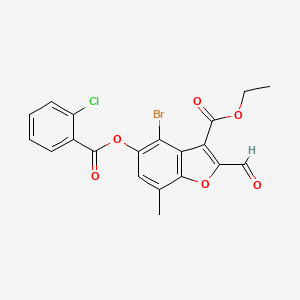

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2821006.png)
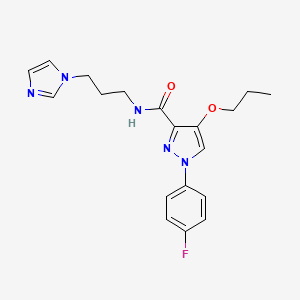

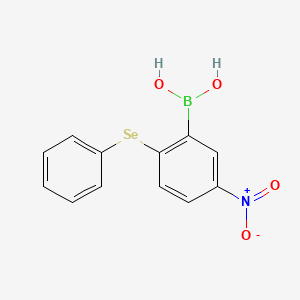
![N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2821013.png)

